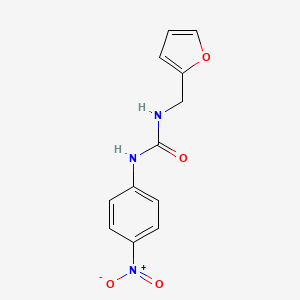

N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

Description

Contextualization of Urea (B33335) Derivatives in Research

Urea derivatives represent a significant and versatile class of compounds in chemical and pharmaceutical research. ontosight.ai The urea moiety, with its capacity for hydrogen bonding, acts as a rigid and stable scaffold, making it a privileged structure in drug design. frontiersin.org This has led to the development of numerous urea-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ontosight.aifrontiersin.org

The synthesis of urea derivatives is often straightforward, commonly involving the reaction of an isocyanate with an amine, or the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) for safer and less toxic preparation. nih.gov The ability to readily introduce diverse substituents onto the urea nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and electronic distribution, which can in turn modulate its biological activity. nih.gov For instance, the introduction of electron-donating or withdrawing groups on the substituents can alter the hydrogen bonding capability of the urea protons. nih.gov

The broad spectrum of biological activities exhibited by urea derivatives has cemented their importance in medicinal chemistry. researchgate.net They are known to act as enzyme inhibitors and can interact with specific protein receptors. ontosight.ai A notable example is Sorafenib, a diaryl urea that functions as a multikinase inhibitor in cancer therapy. nih.gov The continued exploration of novel urea derivatives is a testament to their enduring potential in the discovery of new therapeutic agents. frontiersin.org

Significance of Furan (B31954) and Nitrophenyl Moieties in Chemical Scaffolds

The furan ring and the nitrophenyl group are both important structural motifs that impart distinct properties to a chemical scaffold.

The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom. ijabbr.com It is a component of many natural products and serves as a versatile building block in organic synthesis. ijabbr.comscirp.org Furan derivatives are the subject of extensive research due to their wide range of potential biological activities, including antimicrobial, antiviral, antioxidant, and antitumor properties. scirp.orgscirp.org The furan ring system can be readily functionalized, allowing for the creation of diverse molecular architectures. ijabbr.com For example, furfural, an aldehyde derivative of furan, is a key precursor in the synthesis of various pharmaceutical and industrial chemicals. scirp.orgscirp.org

The nitrophenyl group, an aromatic ring substituted with a nitro group, is a common feature in many biologically active compounds. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule. This can affect the reactivity of other functional groups and the binding affinity of the molecule to biological targets. Nitrophenyl moieties are found in various pharmaceuticals and are often used as intermediates in the synthesis of other compounds. For example, 4-nitrophenyl carbamates are important intermediates for the synthesis of ureas. nih.gov The presence of a nitro group can also be a key factor in the mechanism of action of certain drugs.

Overview of Research Trajectories for Related Compounds

While specific research on N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is limited, the research trajectories of related compounds provide insight into its potential areas of investigation. The combination of a urea backbone with heterocyclic and aromatic moieties is a common strategy in drug discovery.

Research into urea and thiourea (B124793) derivatives containing a 2-furfuryl residue has explored their herbicidal and cytokinin-like activities. researchgate.net For instance, the 3-chlorophenylurea (B155049) derivative of 2-furfurylamine has shown herbicidal activity comparable to the standard diuron. researchgate.net In general, ureas and thioureas containing a 2-thiazole ring were found to be more active than those with a 2-furfuryl residue in these studies. researchgate.net

The synthesis of pleuromutilin (B8085454) derivatives incorporating a piperazinyl urea linkage has been a fruitful area of research for developing new antibiotics. nih.gov These compounds have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of urea-linked heterocyclic compounds in addressing antibiotic resistance.

Furthermore, the synthesis of compounds containing both furan and nitrophenyl moieties, such as 5-(3-nitrophenyl)-4-(2-furyl)-3-buten-2-one and 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine, indicates an interest in combining these two pharmacophores. scirp.orgpensoft.net These synthetic efforts often aim to explore the resulting compounds' biological activities.

The research on related compounds suggests that this compound could be investigated for a range of biological activities, including herbicidal, antimicrobial, and antitumor properties. The combination of the furan, nitrophenyl, and urea motifs provides a rich chemical space for the development of novel bioactive molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c16-12(13-8-11-2-1-7-19-11)14-9-3-5-10(6-4-9)15(17)18/h1-7H,8H2,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNKQKPUEKQJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330795 | |

| Record name | 1-(furan-2-ylmethyl)-3-(4-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826504 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154825-26-0 | |

| Record name | 1-(furan-2-ylmethyl)-3-(4-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-FURFURYL-3-(4-NITROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Historical Development of Urea (B33335) Synthesis Pathways

The artificial synthesis of urea by Friedrich Wöhler in 1828 from inorganic precursors was a pivotal moment in chemistry, dismantling the theory of vitalism. ureaknowhow.comwikipedia.org This discovery opened the door for chemists to create organic molecules in the laboratory. scitepress.org Since Wöhler's initial breakthrough, numerous methods for synthesizing urea and its derivatives have been developed, moving from the use of highly toxic reagents to more sophisticated and safer alternatives. ureaknowhow.comorganic-chemistry.org

Approaches Utilizing Activated Carbamates

The use of activated carbamates provides a robust method for urea synthesis, often circumventing the need for hazardous materials like phosgene (B1210022). google.comcommonorganicchemistry.com Carbamates can be formed by the reaction of an amine with a chloroformate derivative. google.com These stable intermediates can then react with a second amine to yield the desired unsymmetrical urea. commonorganicchemistry.commdpi.com Phenyl carbamates, for instance, are frequently used, although their reactions can be reversible. commonorganicchemistry.com To overcome this, more reactive variants like isopropenyl carbamates have been developed to ensure the reaction proceeds irreversibly. commonorganicchemistry.com The utility of carbamates is highlighted in their role as stable, isolable intermediates that serve as effective surrogates for isocyanates. mdpi.comacs.org Zirconium(IV) catalysts have been shown to facilitate the direct conversion of carbamates to ureas, obviating the need for intermediate deprotection steps. acs.org

| Carbamate (B1207046) Type | Key Features | Typical Reaction | Reference |

|---|---|---|---|

| Phenyl Carbamates | Commonly used, but reactions can be reversible. | Reaction with an amine, often requiring heat. | commonorganicchemistry.com |

| 4-Nitrophenyl Carbamates | More reactive than phenyl carbamates due to the electron-withdrawing nitro group; serves as a good leaving group. | Reacts with amines under mild conditions to form ureas. | nih.gov |

| Isopropenyl Carbamates | Reacts irreversibly, providing higher yields and fewer side products. | Reaction with an amine proceeds without significant reversibility. | commonorganicchemistry.com |

| N-Alkyl Carbamoylimidazoles | Stable, crystalline solids that act as masked isocyanate equivalents. | Reacts with various nucleophiles (amines, alcohols) under basic conditions. | acs.org |

Applications of Phenyl Chloroformate Derivatives

Phenyl chloroformate and its derivatives are key reagents in the synthesis of ureas via a two-step process involving a carbamate intermediate. google.comcommonorganicchemistry.com The reaction of an amine with a chloroformate, such as 4-nitrophenyl chloroformate, yields an activated N-aryl or N-alkyl carbamate. nih.govbioorganic-chemistry.com The 4-nitrophenyl group is an excellent leaving group, making the subsequent reaction with a second amine highly efficient for forming the final urea product. bioorganic-chemistry.com This strategy offers a significant advantage over methods using phosgene or its equivalents by providing safer and more manageable intermediates. google.com However, a potential drawback at a large scale is the removal of the phenol (B47542) by-product, which may have limited water solubility. google.comgoogle.com

Reactions Involving Isocyanate Intermediates

The reaction between an isocyanate and an amine is one of the most direct and efficient methods for forming a urea linkage. commonorganicchemistry.comacs.org Isocyanates can be prepared through various means, though the historical use of highly toxic phosgene has led to the development of safer alternatives. beilstein-journals.orgnih.gov Modern approaches often involve the in situ generation of isocyanates to avoid their isolation and handling. organic-chemistry.orgnih.gov

Several classic name reactions can be employed to generate isocyanate intermediates:

Curtius Rearrangement : This reaction transforms a carboxylic acid into an isocyanate. commonorganicchemistry.com

Hofmann Rearrangement : A primary amide is converted to an isocyanate intermediate. organic-chemistry.org

Lossen Rearrangement : This method uses hydroxamic acids to generate isocyanates. organic-chemistry.org

An alternative, phosgene-free method is the Staudinger–aza-Wittig reaction, where an iminophosphorane intermediate reacts with carbon dioxide to produce an isocyanate. beilstein-journals.orgnih.gov This approach is compatible with a wide range of functional groups and is advantageous due to its use of non-toxic and abundant CO₂. beilstein-journals.orgnih.gov

Targeted Synthesis of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

The targeted synthesis of this compound can be achieved by applying the general principles of urea formation. A common and effective strategy involves the reaction of 4-nitrophenyl isocyanate with furfurylamine (B118560). This approach is direct and typically proceeds with high efficiency under mild conditions.

Alternatively, a multi-step synthesis using a chloroformate derivative can be employed. For example, 4-nitroaniline (B120555) can be reacted with 4-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) to form an activated carbamate. nih.gov This intermediate can then be reacted with furfurylamine to yield the final product, this compound.

Optimizing Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of N,N'-disubstituted ureas requires careful optimization of several reaction parameters. The choice of solvent, base, temperature, and stoichiometry are all critical factors.

Solvent : The reaction is typically performed in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). commonorganicchemistry.com The solvent's polarity can influence reaction rates and the solubility of reactants and products.

Base : A non-nucleophilic organic base, such as triethylamine (B128534) or pyridine, is often added to neutralize the acid generated during the reaction, particularly when starting from chloroformate precursors. bioorganic-chemistry.com

Temperature : Most isocyanate-amine reactions are exothermic and proceed readily at room temperature. commonorganicchemistry.com In some cases, cooling may be necessary to control the reaction rate and prevent the formation of side products. Carbamate-based syntheses may require heating to facilitate the displacement of the leaving group. google.com

Stoichiometry : Using a slight excess of one of the amine or isocyanate components can drive the reaction to completion, but may necessitate more rigorous purification to remove unreacted starting material.

| Parameter | Condition/Variable | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Solvent | Aprotic (DCM, THF, DMF) vs. Protic | Aprotic solvents are preferred to avoid side reactions with isocyanate or chloroformate reagents. | commonorganicchemistry.com |

| Base | Triethylamine, Pyridine, DIEA | Neutralizes acidic by-products (e.g., HCl), preventing protonation of the amine nucleophile. | bioorganic-chemistry.com |

| Temperature | 0°C to Reflux | Lower temperatures can increase selectivity and minimize side products. Higher temperatures can increase reaction rate. | google.com |

| Reagent Addition | Slow, dropwise addition | Controls exothermic reactions and can prevent the formation of symmetrical urea by-products. | commonorganicchemistry.com |

Evaluation of Catalytic Systems in Urea Formation

While many laboratory-scale urea syntheses proceed efficiently without a catalyst, certain systems can enhance reaction rates and yields. In industrial processes, catalysts are crucial for producing urea from ammonia (B1221849) and carbon dioxide under milder conditions. numberanalytics.comresearchgate.net For the synthesis of substituted ureas, the "catalyst" can often be the base used to facilitate the reaction.

More advanced catalytic systems have also been developed:

Metal Oxides : Materials like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) have been investigated as catalysts in urea synthesis. numberanalytics.com

Zeolites : These microporous materials can enhance reaction rates and selectivity due to their high surface area. numberanalytics.com

Zirconium(IV) Complexes : As mentioned, Zr(IV) alkoxides, in combination with additives like 2-hydroxypyridine, have been shown to effectively catalyze the exchange reaction between carbamates and amines to form ureas. acs.org

Organocatalysts : Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the formation of carbamic acids from amines and CO₂, which can then be converted to isocyanates and subsequently ureas. acs.orgnih.gov

These catalytic approaches represent a move towards more efficient and environmentally benign synthetic routes. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific literature on green synthesis of this compound is not abundant, general green approaches for urea synthesis can be adapted. Traditional urea synthesis often involves hazardous reagents like phosgene and isocyanates. nih.gov Modern, greener alternatives focus on safer starting materials and more environmentally benign reaction conditions.

One promising green approach is the use of dimethyl carbonate (DMC) as a phosgene substitute. DMC is a non-toxic, biodegradable reagent that reacts with amines to form carbamates, which can then be converted to ureas. This method avoids the use of phosgene and its hazardous byproducts.

Another green strategy involves the direct carbonylation of amines using carbon dioxide (CO2) as a C1 source. While this method is highly attractive from an environmental perspective, it often requires high pressures and temperatures, as well as specialized catalysts. Research is ongoing to develop more efficient catalytic systems that can facilitate this reaction under milder conditions.

Solvent selection is another critical aspect of green chemistry. The use of water, supercritical fluids, or biodegradable ionic liquids as reaction media can significantly reduce the environmental impact of the synthesis. Furthermore, catalyst-free or solvent-free reaction conditions, where applicable, represent an ideal green synthetic route.

Microwave-assisted organic synthesis (MAOS) is another green technique that can be applied. Microwave irradiation can accelerate reaction rates, improve yields, and reduce the formation of byproducts, often in the absence of a solvent. This technology has been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds and urea derivatives.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties for various applications. Structural modifications can be systematically introduced on both the furan (B31954) ring and the nitrophenyl moiety.

Structural Modifications on the Furan Ring

Electrophilic substitution reactions on the furan ring, such as nitration, halogenation, and acylation, can introduce various functional groups. pharmaguideline.com For instance, nitration of furan derivatives typically occurs at the 5-position. A study on the synthesis of 5-nitro-2-furfurylidene derivatives demonstrated the introduction of a nitro group onto the furan ring, which is essential for certain biological activities. researchgate.net

The following table illustrates potential substitution patterns on the furan ring of a generic N-(2-furylmethyl)-N'-aryl urea and the expected impact on the compound's properties.

| Substituent at 5-position of Furan | Synthetic Method | Potential Impact on Properties |

|---|---|---|

| -NO2 | Nitration with acetyl nitrate | Increases electron-withdrawing character, potentially enhancing biological activity. |

| -Br | Bromination with N-bromosuccinimide | Introduces a bulky, lipophilic group, which can affect binding to biological targets. |

| -COCH3 | Friedel-Crafts acylation | Introduces a ketone functionality, which can act as a hydrogen bond acceptor. |

Ring expansion of the furan moiety to a six-membered pyran ring or contraction to a four-membered oxetane (B1205548) ring would significantly alter the molecule's geometry and electronic properties. Photochemical methods have been explored for the ring expansion of oxetanes to tetrahydrofurans. rsc.org While specific examples for this compound are not documented, these strategies could be theoretically applied. Such modifications would likely have a profound impact on the compound's biological activity and physical properties. For instance, a study on furan ring expansion has shown the synthesis of pyridazino-psoralen derivatives. researchgate.net

Structural Modifications on the Nitrophenyl Moiety

The nitrophenyl group is another key area for structural modification, allowing for the fine-tuning of the molecule's electronic and steric characteristics.

The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly influence the molecule's electronic distribution and its ability to interact with biological targets. The synthesis of N-aryl-N'-benzyl urea derivatives has shown that the position of substituents on the aryl ring affects their anticancer activity. nih.gov While the 4-nitro (para) substitution is common, synthesizing the 2-nitro (ortho) and 3-nitro (meta) analogues would be crucial for a comprehensive SAR study. These analogues can be synthesized by reacting furfurylamine with the corresponding 2-nitrophenyl isocyanate or 3-nitrophenyl isocyanate.

The following table summarizes the synthesis of positional isomers of the nitro group on the phenyl ring.

| Nitro Group Position | Starting Material for Phenyl Moiety | Synthetic Approach |

|---|---|---|

| 2-nitro (ortho) | 2-nitroaniline (B44862) | Conversion of 2-nitroaniline to 2-nitrophenyl isocyanate, followed by reaction with furfurylamine. |

| 3-nitro (meta) | 3-nitroaniline (B104315) | Conversion of 3-nitroaniline to 3-nitrophenyl isocyanate, followed by reaction with furfurylamine. |

| 4-nitro (para) | 4-nitroaniline | Conversion of 4-nitroaniline to 4-nitrophenyl isocyanate, followed by reaction with furfurylamine. |

Substitution on the Phenyl Ring

The 4-nitrophenyl moiety of this compound is amenable to substitution reactions, primarily through nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles, directing substitution to the ortho and para positions relative to the nitro group. Given that the urea substituent is at the para position, nucleophilic attack is anticipated to occur at the positions ortho to the nitro group.

A variety of nucleophiles can be employed to introduce diverse functional groups onto the phenyl ring. For instance, reaction with alkoxides (e.g., sodium methoxide) can introduce alkoxy groups, while reaction with amines can lead to the formation of amino-substituted derivatives. Thiolates can be used to introduce thioether functionalities. The reaction conditions for these substitutions typically involve a polar aprotic solvent and may require elevated temperatures to proceed efficiently.

It is important to consider the potential for competing reactions and the influence of the urea substituent on the reactivity of the aromatic ring. The N-H proton of the urea can be acidic and may interact with basic nucleophiles. Therefore, careful selection of reaction conditions and protecting group strategies may be necessary to achieve the desired substitution pattern selectively.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | N-(2-furylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea |

| Amine | Piperidine | N-(2-furylmethyl)-N'-(2-(piperidin-1-yl)-4-nitrophenyl)urea |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-(2-furylmethyl)-N'-(4-nitro-2-(phenylthio)phenyl)urea |

Modifications to the Urea Backbone

The urea linkage itself serves as a key site for derivatization through N-alkylation and N-acylation strategies, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties.

N-Alkylation of the urea backbone can be achieved by reacting this compound with alkylating agents such as alkyl halides or sulfates in the presence of a base. google.com The choice of base is critical to deprotonate the urea nitrogen, rendering it nucleophilic. Common bases include sodium hydride, potassium carbonate, and organic bases like triethylamine. The regioselectivity of alkylation (i.e., which nitrogen atom is alkylated) can be influenced by the steric and electronic properties of the substituents on the urea. For instance, the nitrogen adjacent to the furylmethyl group may exhibit different reactivity compared to the nitrogen attached to the nitrophenyl group. The presence of electron-withdrawing groups on the aryl ring can influence the acidity of the N-H proton and thus the ease of deprotonation and subsequent alkylation. uno.edu

N-Acylation introduces an acyl group onto one of the urea nitrogens, forming an N-acylurea derivative. This can be accomplished using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. arkat-usa.org These reactions are typically carried out in aprotic solvents. N-acylation can significantly alter the electronic properties and hydrogen bonding capabilities of the urea moiety.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Potential Product |

| N-Alkylation | Methyl iodide (CH₃I) | N-(2-furylmethyl)-N-methyl-N'-(4-nitrophenyl)urea |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-N-(2-furylmethyl)-N'-(4-nitrophenyl)urea |

The fundamental synthesis of this compound, an unsymmetrical urea, typically involves the reaction of furfurylamine with 4-nitrophenyl isocyanate. By systematically varying the amine and isocyanate starting materials, a diverse array of both symmetrical and unsymmetrical urea scaffolds can be generated.

Unsymmetrical Ureas: To create analogs of the target compound, one can react furfurylamine with a panel of different substituted aryl or alkyl isocyanates. Conversely, 4-nitroaniline can be converted to its corresponding isocyanate and then reacted with a variety of primary or secondary amines.

Symmetrical Ureas: While not direct derivatives of the parent compound, symmetrical ureas can be synthesized as related scaffolds for comparative studies. This is generally achieved by reacting a primary amine with a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to generate a symmetrical N,N'-disubstituted urea.

These synthetic strategies provide a robust platform for generating a wide range of urea derivatives with diverse substitution patterns on both sides of the urea backbone.

Combinatorial and Parallel Synthesis of Urea Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. These approaches enable the rapid generation of large, organized collections of related compounds, facilitating high-throughput screening and the identification of structure-activity relationships.

The synthesis of urea libraries is well-suited for automation and high-throughput formats. researchgate.net Liquid-phase parallel synthesis can be performed in multi-well plates, where different amine and isocyanate building blocks are dispensed into separate wells to generate a library of unique urea derivatives. nih.gov Robotic liquid handlers can be used for precise reagent dispensing, and automated purification systems can streamline the workup process.

Solid-phase synthesis offers another powerful approach. nih.gov In this method, one of the starting materials (either the amine or a precursor to the isocyanate) is attached to a solid support, such as a resin bead. The subsequent reaction steps are carried out on the solid support, and excess reagents and byproducts are easily removed by washing. The final urea products are then cleaved from the resin in high purity. This technique is particularly amenable to automation and the creation of large, spatially addressed libraries.

The power of combinatorial and parallel synthesis lies in the "building block" approach, where a core scaffold is systematically decorated with a variety of chemical moieties. For the synthesis of a library based on this compound, two main sets of building blocks would be employed:

A diverse collection of amines: This would include various substituted anilines, benzylamines, and aliphatic amines to explore modifications of the N'-substituent.

A diverse collection of isocyanates or isocyanate precursors: This would involve a range of substituted aryl and alkyl isocyanates to probe the impact of different N-substituents. Alternatively, a set of primary amines can be converted in situ to their corresponding isocyanates for immediate use in the urea synthesis.

By combining these sets of building blocks in a systematic manner, a large and diverse library of urea compounds can be rapidly synthesized. For example, reacting 10 different amines with 10 different isocyanates in a parallel format would yield a 100-member library of ureas. This approach allows for a comprehensive exploration of the chemical space around the lead compound, this compound.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Elucidation

No crystallographic data for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea has been deposited in crystallographic databases or published in scientific journals. Therefore, information regarding its solid-state structure remains unelucidated.

There is no available information on the crystal system or space group for this compound.

Specific bond lengths, bond angles, and dihedral angles for this compound have not been determined and reported.

Without a determined crystal structure, the intermolecular interactions, such as hydrogen bonding and π-π stacking, for this compound in the solid state are unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Published ¹H NMR and ¹³C NMR spectral data for this compound are not available. Consequently, a detailed analysis of its solution-state structure based on these spectroscopic techniques cannot be provided.

A specific ¹H NMR spectrum, including chemical shifts and coupling constants for the protons of this compound, has not been reported in the scientific literature.

Detailed ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, is not available for this compound.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously determine the constitution and spatial arrangement of atoms in this compound, advanced one- and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are indispensable. While standard 1H and 13C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are required for a complete structural assignment.

NOESY, in particular, is a powerful tool for confirming the three-dimensional structure by identifying protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. nanalysis.com This is achieved by measuring the Nuclear Overhauser Effect (NOE), which involves the transfer of nuclear spin polarization from one nucleus to another through space. nanalysis.comhuji.ac.il

For this compound, a NOESY spectrum would be expected to show key correlations that confirm the connectivity of the distinct molecular fragments. Specifically, cross-peaks would be anticipated between:

The protons of the methylene (B1212753) bridge (-CH2-) and the adjacent urea (B33335) N-H proton.

The methylene bridge protons and the H3 proton of the furan (B31954) ring, confirming their spatial proximity.

The N-H proton adjacent to the nitrophenyl ring and the ortho-protons on that same ring.

These through-space correlations, illustrated in the figure below, are crucial for confirming the molecule's conformation in solution and distinguishing it from potential isomers. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), allowing for a semi-quantitative estimation of internuclear distances. huji.ac.il

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorption Bands of Urea, Furan, and Nitro Groups

The FTIR and Raman spectra of this compound are dominated by the characteristic vibrations of its three main functional components: the urea linkage, the furan ring, and the aromatic nitro group. The expected vibrational frequencies for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

| Urea | N-H Stretching | 3200 - 3500 | chemicalpapers.com |

| C=O Stretching (Amide I) | 1630 - 1700 | chemicalpapers.com | |

| N-H Bending (Amide II) | 1580 - 1650 | chemicalpapers.com | |

| C-N Stretching | 1400 - 1450 | chemicalpapers.com | |

| Furan | C-H Stretching | ~3130 | researchgate.net |

| C=C Stretching | 1465 - 1560 | researchgate.net | |

| Ring Breathing / C-O-C Stretch | 1020 - 1280 | researchgate.net | |

| C-H Out-of-plane Bending | 750 - 930 | researchgate.net | |

| Aromatic Nitro | Asymmetric NO₂ Stretching | 1500 - 1550 | nih.gov |

| Symmetric NO₂ Stretching | 1300 - 1360 | nih.gov |

The urea moiety exhibits strong N-H stretching bands in the high-frequency region. The C=O stretch, often referred to as the Amide I band, gives rise to a very intense absorption around 1670 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is also prominent.

The furan ring is identified by its aromatic C-H stretching vibrations above 3100 cm⁻¹. The C=C stretching modes typically appear in the 1460-1560 cm⁻¹ region. researchgate.net The C-O-C stretching and ring breathing vibrations are found in the fingerprint region, while characteristic C-H out-of-plane bending modes are observed at lower wavenumbers. researchgate.net

The nitro group attached to the phenyl ring is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. nih.gov The presence of these two bands is a definitive indicator of the nitro functional group.

Correlation with Computational Vibrational Frequencies

To achieve a more precise and complete assignment of the experimental FTIR and Raman spectra, theoretical calculations based on quantum chemistry are often employed. Density Functional Theory (DFT) methods, such as B3LYP, are widely used to compute the harmonic vibrational frequencies of molecules. globalresearchonline.net

These computational approaches allow for the prediction of the entire vibrational spectrum. The calculated frequencies and intensities can then be compared with the experimental data. This correlation is crucial for assigning complex vibrational modes that arise from the coupling of motions across the entire molecular framework, which are difficult to interpret from simple group frequency charts alone. globalresearchonline.net For a molecule like this compound, DFT calculations would help to resolve overlapping bands and accurately assign the various ring deformation, stretching, and bending modes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C₁₂H₁₁N₃O₄), the theoretical exact mass of the protonated molecule [M+H]⁺ is 262.0822 Da. An experimental HRMS measurement confirming this value would validate the compound's molecular formula.

Tandem Mass Spectrometry for Isomer Differentiation and Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is used to probe the structure of ions by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the parent ion of this compound ([M+H]⁺, m/z 262.1) would be isolated and then fragmented through collision-induced dissociation (CID).

Based on the fragmentation of analogous structures, such as N-(2-furylmethyl)aniline and other nitrophenyl and urea compounds, several key fragmentation pathways can be predicted. nih.govresearchgate.net

Cleavage of the C-N bond: The most likely primary fragmentation is the cleavage of the benzylic C-N bond between the methylene group and the urea nitrogen. This would lead to the formation of a stable furfuryl cation at m/z 81 (C₅H₅O⁺). nih.gov The complementary fragment would be protonated 1-(4-nitrophenyl)urea.

Urea Bridge Cleavage: Fragmentation can also occur across the urea moiety itself. Cleavage can result in the formation of a protonated furfurylamine (B118560) ion (m/z 98) and a neutral 4-nitrophenyl isocyanate molecule, or alternatively, a protonated 4-nitroaniline (B120555) ion (m/z 139) and a neutral furfuryl isocyanate.

Nitro Group Fragmentation: The nitrophenyl portion of the molecule can undergo characteristic fragmentations, including the loss of NO (30 Da) or NO₂ (46 Da). nih.govbohrium.com

The analysis of these specific fragmentation pathways provides a "fingerprint" of the molecule's structure, allowing for its confident identification and differentiation from structural isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The study of a molecule's interaction with ultraviolet and visible light provides significant insight into its electronic structure. For this compound, UV-Vis spectroscopy is a critical tool for characterizing its chromophoric systems and understanding how the molecular environment affects its electronic transitions.

Electronic Transitions and Chromophore Analysis

The key chromophores and their expected transitions are:

Nitrophenyl Group: This is the most significant contributor to the absorption in the near-UV and visible regions. The 4-nitrophenyl moiety contains a strong chromophore resulting from the nitro group (-NO₂) acting as an electron-withdrawing group on the benzene (B151609) ring. This creates a system ripe for intramolecular charge transfer (ICT). The primary electronic transitions associated with this group are π → π* transitions of the benzene ring and an n → π* transition associated with the nitro group. The presence of the electron-withdrawing nitro group typically causes a bathochromic (red) shift of the benzene π → π* bands. For instance, 4-nitrophenol, a related compound, exhibits an absorption band that shifts from 316 nm to 400 nm upon formation of the phenolate (B1203915) ion, demonstrating the sensitivity of the chromophore to electronic changes. researchgate.netresearchgate.net

Furan Ring: Furan itself is a five-membered aromatic heterocycle that undergoes π → π* transitions. Theoretical and experimental studies of furan show these transitions occurring in the vacuum ultraviolet region. globalresearchonline.netresearchgate.net The attachment of the methylurea (B154334) group may lead to a slight shift in these absorption bands.

Urea Linkage: The urea moiety (-NH-CO-NH-) possesses non-bonding electrons on the oxygen and nitrogen atoms, allowing for n → π* transitions. However, these are typically weak and may be obscured by the much stronger absorptions of the aromatic systems.

The conjugation between the nitrophenyl group and the urea linkage allows for an intramolecular charge transfer (ICT) transition, which is often responsible for the longest wavelength absorption band. In molecules with electron-donating and electron-withdrawing groups, this charge transfer from the donor (the urea nitrogen adjacent to the furan) to the acceptor (the nitrophenyl group) is a dominant feature of the spectrum. nih.gov

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. nih.gov These shifts arise from differential solvation of the ground and excited states of the molecule.

π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift, where the absorption maximum (λmax) moves to a longer wavelength. nih.gov

n → π Transitions:* In the case of n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This increased stabilization of the ground state widens the energy gap to the excited state, causing a hypsochromic (blue) shift to shorter wavelengths. researchgate.net

Given the structure of this compound, which features a significant potential for intramolecular charge transfer, the long-wavelength absorption band is expected to be highly sensitive to solvent polarity. As a molecule with distinct electron-donating (furylmethylurea) and electron-accepting (nitrophenyl) moieties, an increase in solvent polarity is likely to induce a bathochromic shift in its ICT band. This is because the more polar excited state, resulting from the charge transfer, will be better stabilized by polar solvent molecules.

The following interactive table provides representative UV-Vis absorption data for the parent chromophores, illustrating how λmax can vary with solvent. While specific experimental data for this compound is not available, these values provide a basis for understanding the expected behavior of its constituent parts.

Table 1: Typical UV-Vis Absorption Maxima (λmax) of Parent Chromophores in Different Solvents

| Chromophore | Solvent | λmax (nm) | Transition Type |

| Furan | Gas Phase | ~200-215 | π → π |

| 4-Nitrophenol | Water | 317 | π → π |

| 4-Nitrophenolate ion | Water | 400 | π → π* / ICT |

| Urea | Water | <200 | n → σ* |

Theoretical Studies and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

Geometry Optimization and Electronic Structure Determination

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using methods like DFT with a basis set such as 6-311G(d,p), researchers can determine key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (urea) | ~1.25 Å |

| Bond Length | C-N (urea-phenyl) | ~1.40 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | N-C-N (urea) | ~118° |

| Dihedral Angle | Phenyl-N-C-N | Varies with conformation |

Note: This table is illustrative and not based on actual published data for the specific compound.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Once the geometry is optimized, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These theoretical spectra are crucial for interpreting experimental spectroscopic data and assigning specific vibrational modes to different functional groups within the molecule. For instance, the characteristic C=O stretching frequency of the urea (B33335) group would be a key feature.

Analysis of Molecular Orbitals and Electron Density Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of the compound. materialsciencejournal.org The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. materialsciencejournal.org A Molecular Electrostatic Potential (MEP) map would further reveal the regions that are rich or deficient in electrons, highlighting potential sites for electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics Simulations

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a view of their dynamic behavior.

Conformational Analysis and Flexibility

This compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. Studies on similar urea derivatives have shown that different conformations can be adopted in solution and in the solid state. researchgate.net

Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can have a significant impact on the conformation and properties of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol). These simulations can reveal how the solvent influences the conformational preferences and dynamic behavior of the compound, which is essential for predicting its behavior in realistic chemical and biological systems.

Docking and Molecular Modeling Studies

Molecular docking and modeling are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. These studies are fundamental in drug discovery and development for understanding interaction mechanisms and guiding the design of more potent and selective compounds.

Ligand-Protein Interaction Prediction

Predicting the interaction between a ligand, such as this compound, and a target protein is a key aspect of molecular modeling. This process involves the computational simulation of the ligand docking into the active site of a protein. The prediction is based on scoring functions that estimate the binding energy, considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.

Successful prediction of these interactions can elucidate the mechanism of action of a compound and identify key amino acid residues involved in the binding. For a molecule like this compound, the urea moiety, the furan (B31954) ring, and the nitrophenyl group would all be assessed for their potential interactions within a protein's binding pocket.

Pharmacophore Model Development

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

The development of a pharmacophore model for a series of active compounds, which could include this compound, would involve aligning the structures and identifying the common features responsible for their biological effects. This model can then be used as a 3D query to screen large compound libraries for new molecules with the potential for similar activity.

Structure-Based Design Principles

Structure-based drug design utilizes the three-dimensional structure of the target protein to design new ligands with high affinity and selectivity. This process often begins with a known ligand or a fragment bound to the protein, and computational methods are used to suggest modifications that could improve binding.

In the context of this compound, if the structure of its biological target were known, structure-based design principles could be applied to modify the furan, nitrophenyl, or linker regions to enhance its interaction with the target protein, potentially leading to the development of more effective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activities

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various physicochemical properties of the molecules. Statistical methods are then used to build a model that correlates these descriptors with the observed activities.

A predictive QSAR model for a class of compounds including this compound would allow for the estimation of the biological activity of new, unsynthesized analogues. This can significantly reduce the time and resources required for the discovery of new active compounds by prioritizing the synthesis of the most promising candidates.

Identification of Key Structural Descriptors for Activity

A crucial outcome of QSAR modeling is the identification of the most important molecular descriptors that influence the biological activity. These descriptors can provide insights into the structural features that are either beneficial or detrimental to the desired effect.

For this compound, a QSAR study could identify which properties, such as its size, shape, electronic properties (related to the nitro and furan groups), and lipophilicity, are key determinants of its biological activity. This information is invaluable for the rational design of new derivatives with improved properties.

Investigation of Non-Linear Optical Properties

The field of non-linear optics (NLO) explores the interaction of high-intensity light with materials to produce new frequencies, a phenomenon crucial for technologies like optical data storage and telecommunications. Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, have garnered significant attention for their potential as NLO materials. The compound this compound is an example of such a molecule, featuring an electron-donating furylmethyl group and a potent electron-withdrawing nitrophenyl group linked by a urea bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, a key factor for a significant NLO response.

Theoretical and computational chemistry provide powerful tools to predict and understand the NLO properties of molecules before their synthesis, saving time and resources. Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules, including their hyperpolarizability. mdpi.com These calculations can elucidate the relationship between the molecular structure and its NLO activity, guiding the design of new materials with enhanced properties.

First Hyperpolarizability Calculations

The first hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order NLO effects, such as second-harmonic generation (SHG). A high β value is a primary indicator of a promising NLO material. Computational methods, particularly DFT, are employed to calculate the first hyperpolarizability of molecules. The choice of the functional and basis set in these calculations is critical for obtaining accurate results. For instance, the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set is a common choice for such investigations. nih.gov

The calculation of β involves determining the molecule's response to an applied electric field. The total first hyperpolarizability (β_tot) is calculated from the individual tensor components (β_x, β_y, and β_z) obtained from the DFT output. Urea is often used as a reference compound in these studies to compare the NLO response of new molecules. nih.govmdpi.com For a molecule like this compound, the calculated β value would be expected to be significantly higher than that of urea due to its pronounced push-pull character.

To illustrate the type of data generated from such calculations, a hypothetical comparison of the calculated NLO properties of this compound and urea is presented in Table 1.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |

|---|---|---|---|

| Urea (Reference) | 1.42 | 32.5 | 45 |

| This compound | 8.50 | 250.8 | 3500 |

This table presents hypothetical data for illustrative purposes.

Design Principles for Enhanced NLO Response

The quest for materials with superior NLO properties has led to the development of several design principles. These principles are centered around maximizing the intramolecular charge transfer within a molecule. For urea derivatives and other D-π-A systems, the following strategies are key:

Strengthening Donor and Acceptor Groups: The NLO response can be enhanced by using stronger electron-donating groups and more potent electron-withdrawing groups. The furan ring in this compound acts as a moderate π-electron donor, while the nitro group is a strong electron acceptor. Replacing the furan with a stronger donor, such as an amino or alkoxy group, could potentially increase the first hyperpolarizability.

Extending the π-Conjugated Bridge: The nature and length of the conjugated system connecting the donor and acceptor play a crucial role. A longer and more efficient π-bridge facilitates charge separation and delocalization, leading to a larger β value. In the context of urea-based systems, incorporating aromatic rings or other conjugated linkers can be an effective strategy.

Push-Pull Mechanism: The "push-pull" effect, where an electron-donating group "pushes" electrons through a π-system to an electron-withdrawing group that "pulls" them, is the fundamental principle behind high NLO activity in organic molecules. researchgate.netnih.gov The molecular structure of this compound is a clear embodiment of this principle.

Solvent Effects: The surrounding medium can also influence the NLO properties of a molecule. Theoretical calculations can be performed in the presence of different solvents to model these effects and predict the behavior of the molecule in a realistic environment.

To demonstrate the impact of these design principles, Table 2 provides a hypothetical comparison of the calculated first hyperpolarizability for a series of designed urea derivatives with varying donor and acceptor groups.

| Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β_tot) (a.u.) |

|---|---|---|

| Furan | -NO2 | 3500 |

| Thiophene | -NO2 | 3800 |

| Pyrrole | -NO2 | 4200 |

| Furan | -CN | 3000 |

| Furan | -CF3 | 2800 |

This table presents hypothetical data for illustrative purposes.

These theoretical investigations and design principles are instrumental in the rational design of novel organic materials with tailored NLO properties for various photonic and optoelectronic applications.

Investigation of Biological Activities in Vitro and Molecular Mechanisms

Antimicrobial Activity Studies

Comprehensive searches of available scientific literature did not yield specific studies investigating the antimicrobial activity of the chemical compound N-(2-furylmethyl)-N'-(4-nitrophenyl)urea. While research has been conducted on various derivatives of urea (B33335), nitrophenyl, and furan (B31954) compounds, demonstrating a range of antimicrobial properties, data directly pertaining to this specific molecule is not present in the reviewed sources.

Antibacterial Efficacy Against Specific Pathogens (e.g., Gram-Positive, Gram-Negative Bacteria, Mycobacterium tuberculosis)

No specific data from in vitro studies detailing the antibacterial efficacy of this compound against Gram-positive bacteria, Gram-negative bacteria, or Mycobacterium tuberculosis were found in the public domain. Research on other urea derivatives has indicated potential antibacterial action, but these findings cannot be directly extrapolated to the subject compound.

Antifungal Spectrum Analysis

There is a lack of available scientific literature and experimental data concerning the antifungal spectrum of this compound. Studies on related chemical structures suggest that the nitrofuran moiety can be associated with antifungal properties, but specific analysis for this compound has not been reported.

Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

Due to the absence of studies on the antimicrobial activity of this compound, the mechanisms of its potential antimicrobial action, such as membrane disruption or enzyme inhibition, remain uninvestigated and unknown.

Antitumor/Cytotoxic Activities in Cell Lines

Similarly, a thorough review of scientific databases and literature reveals no specific research focused on the antitumor or cytotoxic activities of this compound in any cancer cell lines. While various N,N'-diarylureas and nitrophenyl-containing compounds have been investigated for their potential as anti-tumor agents, specific data for the requested compound is not available.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

No data from in vitro cytotoxicity assays, such as IC50 values, for this compound against any cancer cell lines have been published in the reviewed scientific literature.

Cellular Mechanism of Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

In the absence of any studies on its cytotoxic effects, the cellular mechanisms of action for this compound, including its potential to induce cell cycle arrest or apoptosis, have not been elucidated.

Molecular Target Identification and Validation

There is no available data from scientific studies identifying or validating specific molecular targets, such as Sigma Receptors or Topoisomerase II, for this compound.

Enzymatic Inhibition Studies

Inhibition of Specific Enzymes Relevant to Disease Pathways

No research has been published detailing the inhibitory effects of this compound on any specific enzymes.

Kinetic and Mechanistic Investigations of Enzyme Inhibition

In the absence of any identified enzymatic inhibition, no kinetic or mechanistic studies for this compound are available.

Receptor Binding Studies

Affinity and Selectivity for Specific Receptors (e.g., Sigma Receptors)

There are no published receptor binding studies to indicate any affinity or selectivity of this compound for Sigma Receptors or any other receptor type.

Ligand-Receptor Interaction Characterization

As no receptor binding has been identified, there is no characterization of ligand-receptor interactions for this compound.

Structure-Activity Relationship (SAR) Derivation

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and agrochemical research to understand how different parts of a molecule contribute to its biological effects. For a molecule like this compound, an SAR investigation would systematically modify its three main components: the furan ring, the urea bridge, and the nitrophenyl group.

Impact of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of a compound can be significantly altered by the addition or modification of chemical substituents. In the case of this compound, researchers would typically investigate the following:

Modifications of the Nitrophenyl Ring: The position and nature of the nitro group on the phenyl ring are critical. Shifting the nitro group to the ortho- or meta-positions, or replacing it with other functional groups like a cyano, halogen, or alkyl group, would likely have a profound impact on activity. Such changes can affect the molecule's electronic profile, hydrophobicity, and ability to form hydrogen bonds.

Alterations to the Urea Linker: The urea moiety is a key hydrogen bond donor and acceptor. Modifications such as N-methylation or replacement with a thiourea (B124793) or guanidine (B92328) group would alter its hydrogen bonding capacity and conformational flexibility, thereby influencing its biological activity.

A hypothetical SAR study might involve synthesizing a series of analogs and evaluating their biological activity. The data from such a study could be presented in a table to illustrate the effects of different substituents.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound

| Compound ID | R1 (Furan position) | R2 (Phenyl position) | R3 (Urea Nitrogen) | Biological Activity (e.g., IC50 in µM) |

| Target | H | 4-NO2 | H | Data Not Available |

| Analog 1 | 5-CH3 | 4-NO2 | H | Data Not Available |

| Analog 2 | H | 3-NO2 | H | Data Not Available |

| Analog 3 | H | 4-CN | H | Data Not Available |

| Analog 4 | H | 4-NO2 | CH3 | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound or its analogs were found.

Identification of Key Pharmacophoric Features for Activity

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For a urea-containing compound, key pharmacophoric features often include:

Hydrogen Bond Donors and Acceptors: The urea moiety provides crucial hydrogen bonding capabilities.

Aromatic/Hydrophobic Regions: The furan and phenyl rings serve as hydrophobic scaffolds that can engage in van der Waals or pi-stacking interactions with the target.

Electron-Withdrawing Group: The nitro group is a strong electron-withdrawing feature that can participate in specific electronic interactions.

Computational modeling and molecular docking studies are often employed to visualize how the molecule might bind to a target protein and to identify these critical interactions.

Investigation of Insecticidal Activity

Many phenylurea derivatives have been investigated for their insecticidal properties. These compounds often act as insect growth regulators by inhibiting chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton.

Efficacy against Insect Pests in In Vitro Assays

To determine the insecticidal potential of this compound, it would be tested against various insect pests in laboratory assays. These assays would typically measure parameters such as larval mortality, inhibition of molting, or effects on egg viability. Common target pests for such studies include species from the orders Lepidoptera (moths and butterflies), Coleoptera (beetles), and Diptera (flies).

The results of such assays are often reported as the concentration of the compound required to cause 50% mortality (LC50) or 50% inhibition of a biological process (IC50).

Table 2: Hypothetical In Vitro Insecticidal Activity of this compound

| Insect Pest | Life Stage | Assay Type | LC50 (µg/mL) |

| Spodoptera frugiperda (Fall Armyworm) | 3rd Instar Larva | Diet Incorporation | Data Not Available |

| Plutella xylostella (Diamondback Moth) | 2nd Instar Larva | Leaf Dip | Data Not Available |

| Aedes aegypti (Yellow Fever Mosquito) | 4th Instar Larva | Water Treatment | Data Not Available |

This table is for illustrative purposes only, as no experimental data on the insecticidal efficacy of this compound were found.

Interaction with Insect-Specific Molecular Targets (e.g., Ryanodine (B192298) Receptor)

The ryanodine receptor is a crucial component of calcium signaling in insect muscle cells and is a known target for some classes of insecticides. These insecticides, known as ryanodine receptor modulators, disrupt muscle function by causing uncontrolled calcium release.

To investigate if this compound interacts with the ryanodine receptor, researchers would conduct binding assays using insect cell membranes expressing the receptor. These experiments would determine if the compound can bind to the receptor and, if so, with what affinity. Further electrophysiological studies could then elucidate whether the compound activates or inhibits the receptor's channel function. To date, there is no published evidence to suggest that this compound or closely related structures interact with the ryanodine receptor. The primary mode of action for many insecticidal ureas is the inhibition of chitin biosynthesis.

Potential Research Applications Pre Clinical and Non Biological

Material Science Applications

The strong hydrogen-bonding capabilities of the urea (B33335) group, combined with the rigid aromatic and heterocyclic structures, make this compound and its analogues interesting candidates for material science applications.

The solid-state structure of N-(2-furylmethyl)-N'-(4-nitrophenyl)urea has not been crystallographically determined. However, extensive studies on analogous N-aryl-N′-(4-nitrophenyl) ureas reveal highly predictable and robust hydrogen-bonding patterns. researchgate.net The urea group contains two N-H hydrogen bond donors and one C=O hydrogen bond acceptor. This arrangement typically leads to the formation of a strong, one-dimensional hydrogen-bonded chain known as a "urea tape" or α-network. researchgate.net In this motif, the N-H of one molecule donates to the carbonyl oxygen of the next.

The nitro group is also a strong hydrogen bond acceptor and can compete with the urea carbonyl, sometimes leading to different packing arrangements where N-H donors interact with the NO2 groups. researchgate.net The final crystal packing is a balance between the strong urea-urea interactions and weaker interactions involving the nitro group, furan (B31954) ring, and potential π-π stacking of the phenyl rings. The study of these interactions is crucial for crystal engineering and designing materials with specific solid-state architectures.

Table 1: Typical Hydrogen Bond Interactions in N-Aryl-N'-(4-nitrophenyl) Urea Analogues

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| N-H (urea) | C=O (urea) | Intermolecular | 2.8 - 3.0 | researchgate.net |

| N-H (urea) | O-N=O (nitro) | Intermolecular | - | researchgate.net |

| C-H (aryl) | O=C (urea) | Intramolecular | - | researchgate.net |

| O-H | O=C (urea) | Intermolecular | 2.6 - 2.8 | researchgate.net |

Data is based on studies of analogous compounds and not on this compound itself.

Urea derivatives are widely used in supramolecular chemistry to construct functional materials. Their ability to form strong, directional hydrogen bonds allows them to self-assemble into ordered structures such as gels, liquid crystals, and polymers. While this compound has not been specifically studied for this purpose, its structure is conducive to such applications. The combination of the furan and nitrophenyl groups could influence solubility and intermolecular stacking, potentially leading to materials with unique electronic or optical properties.

Coordination Chemistry

The field of coordination chemistry could potentially utilize this compound as a ligand for metal ions. Urea and its derivatives are known to coordinate with a variety of transition metals. nih.gov

Coordination typically occurs through the lone pair of electrons on the carbonyl oxygen atom. However, other potential coordination sites in this molecule include the oxygen atom of the furan ring and the oxygen atoms of the nitro group. Recent studies have also shown that N-arylureas can act as N-bound ureate ligands for palladium, outperforming traditional phosphine (B1218219) ligands in certain catalytic heteroannulation reactions. nih.gov The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The synthesis of metal complexes with this ligand could lead to new catalysts or materials with interesting magnetic or electronic properties. For example, metal complexes of other nitrophenyl urea derivatives have been synthesized and characterized for their potential biological activities. nih.gov

Ligand Properties in Metal Complex Formation

There is no available scientific literature detailing the ligand properties of this compound in the formation of metal complexes. The potential coordination sites—such as the carbonyl oxygen of the urea group, the nitrogen atoms of the urea bridge, or the oxygen of the furan ring—have not been studied for this specific molecule. While urea and its derivatives are known to act as ligands, the specific chelating behavior and coordination chemistry of this compound remain uncharacterized.

Synthesis and Characterization of Metal Complexes

Consistent with the absence of data on its ligand properties, no studies documenting the synthesis and characterization of metal complexes involving this compound were found. Research on related compounds, such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, has shown that nitrophenyl-substituted ureas can form complexes with various metal ions, which are typically characterized using techniques like FT-IR, UV-Vis, and NMR spectroscopy. nih.gov However, no such experimental data exists for this compound.

Bioinorganic Chemistry Research

Interactions with Metal Ions in Biological Systems

There is no documented research on the interactions between this compound and metal ions within biological contexts. The study of how synthetic compounds interact with essential metal ions like zinc, iron, or copper is a key area of bioinorganic chemistry. nih.gov However, no investigations have been published to determine if this specific compound can bind to, transport, or otherwise influence the function of these metals in biological systems.

Metallobiomolecule Mimicry

The potential for this compound to be used in metallobiomolecule mimicry is currently unexplored. This field involves designing synthetic molecules that replicate the structure and function of naturally occurring metal-containing biological entities, such as enzymes. Without foundational data on its coordination chemistry and interactions with metal ions, the viability of this compound for such applications cannot be assessed.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The continued exploration of novel synthetic pathways for N-(2-furylmethyl)-N'-(4-nitrophenyl)urea is crucial for improving efficiency, sustainability, and accessibility of this compound for further research. While traditional methods involving the reaction of furfurylamine (B118560) with 4-nitrophenyl isocyanate or related precursors are established, future research should focus on developing more innovative and greener synthetic strategies.

One promising avenue is the exploration of enzyme-catalyzed synthesis . The use of enzymes, such as lipases or ureases under modified conditions, could offer a highly selective and environmentally benign alternative to conventional chemical methods. This approach could potentially reduce the need for harsh reagents and solvents, minimize byproduct formation, and allow for synthesis under milder reaction conditions.

Flow chemistry represents another cutting-edge synthetic approach that could be applied to the synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. The development of a continuous flow process for this compound would be a significant advancement for its large-scale production.

Furthermore, the investigation of novel catalytic systems could unlock new synthetic routes. This includes the use of transition metal catalysts or organocatalysts to facilitate the urea (B33335) bond formation from alternative starting materials, such as amines and nitroaromatics, potentially through C-N coupling reactions. Research in this area could lead to the discovery of more atom-economical and versatile synthetic methodologies.

A comparative overview of potential future synthetic directions is presented in the table below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Screening for suitable enzymes, reaction optimization, enzyme immobilization. |

| Flow Chemistry | Improved yield and safety, scalability, precise process control. | Reactor design, optimization of flow parameters, integration with purification. |

| Novel Catalytic Systems | Increased efficiency, use of alternative starting materials, new reaction pathways. | Catalyst design and screening, mechanistic studies of catalytic cycles. |

Advanced Mechanistic Investigations of Biological Activity

While preliminary studies may have indicated some biological activity for this compound, a deep and comprehensive understanding of its molecular mechanism of action is likely still in its infancy. Future research should employ a range of advanced techniques to elucidate the precise biochemical pathways and molecular targets through which this compound exerts its effects.

A critical first step is target identification and validation . Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling (ABPP), and yeast two-hybrid screening, can be employed to identify the specific proteins or enzymes that directly interact with this compound. Once potential targets are identified, further validation using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction.

Molecular modeling and computational studies will be invaluable in visualizing and understanding the interaction between this compound and its biological targets at the atomic level. Docking simulations can predict the binding pose of the compound within the active site of a target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. The urea moiety is a well-known hydrogen bond donor and acceptor, and computational studies can reveal its specific role in target recognition. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the compound-target complex and to understand the dynamic nature of the interaction over time.